2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
Overview
Description
“2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C14H9F4N5O4S . It is also known by the synonym "kobe2602" . The molecular weight of this compound is 419.31 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H9F4N5O4S/c15-8-1-3-9 (4-2-8)19-13 (28)21-20-12-10 (22 (24)25)5-7 (14 (16,17)18)6-11 (12)23 (26)27/h1-6,20H, (H2,19,21,28)
. This indicates the presence of fluorophenyl, dinitrophenyl, and hydrazinecarbothioamide groups in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 419.31 g/mol . It has a topological polar surface area of 160 Ų . The compound has 3 hydrogen bond donors and 10 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 419.03113761 g/mol .Scientific Research Applications
Catalytic Properties and Synthesis
Compounds related to hydrazinecarbothioamides exhibit catalytic properties, facilitating reactions such as cyclisation. In a study by Tarai and Baruah (2018), mononuclear complexes of divalent nickel and zinc with N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide and N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide were characterized. These complexes demonstrated catalytic activities, particularly in the presence of copper(ii) nitrate trihydrate, suggesting their potential in catalytic synthesis processes (Tarai & Baruah, 2018).
Antioxidant Activity
Research into hydrazinecarbothioamide derivatives has shown potential antioxidant activities. Bărbuceanu et al. (2014) synthesized new compounds from the hydrazinecarbothioamide class and evaluated their antioxidant activities using the DPPH method. Some of these compounds displayed significant antioxidant properties, indicating their utility in combating oxidative stress (Bărbuceanu et al., 2014).
Analytical Applications
The development of analytical methods for detecting various substances has been another area of focus. Athanasiou-Malaki and Koupparis (1989) described a kinetic potentiometric method for determining hydrazines and related compounds, demonstrating the versatility of hydrazine derivatives in analytical chemistry (Athanasiou-Malaki & Koupparis, 1989).
Dual-Channel Optical Probes
In the context of sensing technologies, hydrazinecarbothioamide derivatives have been used to develop dual-channel optical probes for detecting ions such as Hg2+ and Ag+. Shi et al. (2016) synthesized a Schiff-base derivative that showed distinct fluorescence alterations upon the addition of these ions, indicating their potential in environmental monitoring and bioimaging applications (Shi et al., 2016).
Cancer Research and Antiviral Properties
Complexes formed with hydrazinecarbothioamide derivatives have been investigated for their potential in cancer therapy. Pakhontsu et al. (2014) reported the synthesis of coordination compounds with copper and nickel, using hydrazinecarbothioamide derivatives that inhibited the growth of human leukemia HL-60 cancer cells, highlighting their potential in medicinal chemistry (Pakhontsu et al., 2014).
Mechanism of Action
Target of Action
Kobe2602 primarily targets the Ras-Raf interaction . It inhibits the binding of H-Ras·GTP to c-Raf-1 RBD . The Ras-Raf interaction is a crucial step in the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.
Mode of Action
Kobe2602 acts as an inhibitor of the Ras-Raf interaction . It inhibits the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki of 149 μM . By inhibiting this interaction, Kobe2602 disrupts the MAPK/ERK pathway, leading to changes in cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathway affected by Kobe2602 is the MAPK/ERK pathway . This pathway is involved in regulating cell proliferation and survival. By inhibiting the Ras-Raf interaction, Kobe2602 disrupts this pathway, leading to downstream effects such as reduced cell proliferation and increased apoptosis .
Pharmacokinetics
It’s known that kobe2602 exhibits antitumor activity on a xenograft of human colon carcinoma sw480 cells carrying the k-ras g12v gene when administered orally .
Result of Action
Kobe2602 effectively inhibits both anchorage-dependent and -independent growth and induces apoptosis of H-Ras G12V–transformed NIH 3T3 cells . This is accompanied by down-regulation of downstream molecules such as MEK/ERK, Akt, and RalA as well as an upstream molecule, Son of sevenless .
Action Environment
It’s known that the compound exhibits antitumor activity in vivo, suggesting that it is stable and effective in the complex environment of a living organism .
properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBSITXCGPXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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